molecular formula C11H14O2 B2624442 (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1567986-85-9

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2624442
CAS No.: 1567986-85-9
M. Wt: 178.231
InChI Key: JCOKVBOJMBLIJT-JTQLQIEISA-N
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Description

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a phenol derivative reacts with an aldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-bromide.

Scientific Research Applications

Chemistry

In chemistry, (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for investigating biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of the compound, differing only in stereochemistry.

    6,8-dimethyl-2H-1-benzopyran-4-ol: Lacks the dihydro component, resulting in different reactivity and biological activity.

    4-hydroxy-3,4-dihydro-2H-1-benzopyran: Similar structure but without the methyl groups at positions 6 and 8.

Uniqueness

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry and substitution pattern. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10,12H,3-4H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOKVBOJMBLIJT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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